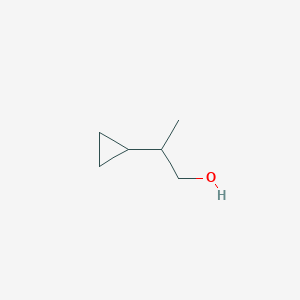

2-Cyclopropylpropan-1-ol

Description

Significance of Cyclopropyl (B3062369) Alcohols as Building Blocks in Organic Chemistry

Cyclopropyl alcohols, a class of organic compounds characterized by the presence of a hydroxyl group attached to a cyclopropane (B1198618) ring system, are pivotal intermediates in modern organic synthesis. The inherent ring strain of the cyclopropane moiety imparts unique electronic and steric properties to these molecules, rendering them susceptible to a variety of ring-opening and rearrangement reactions. This reactivity allows for the stereoselective construction of more complex carbon skeletons that are prevalent in numerous natural products and pharmaceutically active compounds. thieme-connect.comresearchgate.netunipd.itiris-biotech.de

The utility of cyclopropyl alcohols as three-carbon synthons is well-documented. thieme-connect.com They can be readily prepared through various methods, including the cyclopropanation of allylic alcohols and the addition of organometallic reagents to cyclopropyl ketones. nih.govutoronto.ca Once formed, the cyclopropyl carbinol moiety can undergo a range of transformations, such as acid-catalyzed rearrangements to furnish homoallylic alcohols or cyclobutanones, and transition-metal-catalyzed cross-coupling reactions. thieme-connect.com The ability to control the stereochemical outcome of these reactions makes cyclopropyl alcohols particularly attractive for asymmetric synthesis.

The incorporation of the cyclopropyl group into drug molecules has been shown to favorably modulate their pharmacological properties. thieme-connect.comresearchgate.netiris-biotech.de This has led to a surge in the development of synthetic methodologies for accessing enantiomerically pure cyclopropane-containing building blocks. researchgate.netunipd.it

Overview of the Unique Structural Features of 2-Cyclopropylpropan-1-ol and its Stereochemical Considerations

This compound is a primary alcohol that features a cyclopropyl group attached to the second carbon of a propanol (B110389) chain. This specific arrangement gives rise to interesting structural and stereochemical characteristics. The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers, (R)-2-cyclopropylpropan-1-ol and (S)-2-cyclopropylpropan-1-ol.

The synthesis of specific stereoisomers of substituted cyclopropyl alcohols is a topic of significant research interest. nih.govrsc.org For instance, one-pot procedures for the enantioselective synthesis of related cyclopropyl alcohols have been developed, yielding products with high diastereoselectivity and enantioselectivity. nih.gov While specific high-yield synthetic routes for enantiopure this compound are not extensively reported, a photochemical homologation method has been described for its preparation, albeit with low isolated yields. qub.ac.ukacs.org This method involves the UV photolysis of a bench-stable oxadiazoline in the presence of formaldehyde, followed by reduction. qub.ac.ukacs.org

The stereochemistry of the alcohol can direct subsequent reactions, making enantiomerically pure cyclopropyl alcohols valuable as chiral building blocks or auxiliaries in asymmetric synthesis. fu-berlin.de The precise orientation of the cyclopropyl group and the hydroxyl function influences the conformational preferences of the molecule and its reactivity in subsequent chemical transformations.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem |

| Molecular Weight | 100.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6226-33-1 | bldpharm.coma2bchem.comfluorochem.co.ukbldpharm.comenovationchem.com |

| XLogP3-AA | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 100.088815002 Da | PubChem |

| Monoisotopic Mass | 100.088815002 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

Table 2: Representative Spectroscopic Data for a Related Cyclopropylpropanol Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | 7.18–7.41 | m | |

| ¹H NMR | 2.96 | dt | 7.7, 5.5 |

| ¹H NMR | 2.21 | dd | 9.9, 7.5 |

| ¹H NMR | 1.94 | d | 7.7 |

| ¹H NMR | 1.71–1.87 | m | |

| ¹H NMR | 1.51–1.68 | m | |

| ¹H NMR | 1.09 | t | 7.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXXOYNXYWNSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Cyclopropylpropan 1 Ol and Its Chiral Enantiomers

Established Synthetic Routes to 2-Cyclopropylpropan-1-ol

Established methods for the synthesis of this compound often begin with readily available starting materials and proceed through well-understood reaction mechanisms.

A notable method for the synthesis of aliphatic aldehydes, which can then be reduced to the corresponding alcohols, is through the photochemical homologation of oxadiazolines. acs.org This process involves the UV photolysis of a bench-stable oxadiazoline in the presence of a formylating agent like aqueous formaldehyde. acs.org The reaction proceeds through the in situ generation of a nonstabilized diazo compound, which then reacts to extend the carbon chain. acs.org

For the synthesis of this compound, the corresponding oxadiazoline derived from cyclopropyl (B3062369) methyl ketone would be subjected to these conditions. While this method has proven effective for a range of substrates, the isolated yields for 2-cyclopropylpropanal and its subsequent reduction product, this compound, have been noted to be modest. acs.org However, the formation of a derivative, 2-(1-cyclopropylethyl)benzimidazole, in a 69% yield confirms the viability of the oxadiazoline as a precursor for this homologation. acs.org The subsequent reduction of the aldehyde to the alcohol is typically achieved using a standard reducing agent like sodium borohydride (B1222165). acs.org

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| Oxadiazoline from cyclopropyl methyl ketone | 1. UV light, Formaldehyde 2. Sodium Borohydride | 2-Cyclopropylpropanal | This compound | Modest | acs.org |

A more direct and widely used approach for the synthesis of cyclopropyl alcohols is the catalytic reduction of the corresponding cyclopropyl ketones. acs.org In the case of this compound, this involves the reduction of cyclopropyl methyl ketone. Various reducing agents and catalytic systems can be employed for this transformation.

Historically, methods such as catalytic hydrogenation over zinc catalysts have been explored for the selective reduction of cyclopropyl methyl ketone. acs.org Modern synthetic chemistry offers a plethora of reducing agents, including metal hydrides like sodium borohydride and lithium aluminum hydride, which are highly effective for this type of ketone reduction. The choice of reagent can sometimes influence the reaction's efficiency and selectivity, although for a simple ketone like cyclopropyl methyl ketone, these reagents generally provide high yields of the corresponding secondary alcohol, this compound. nih.gov The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

| Ketone | Reducing Agent | Product | Reference |

| Cyclopropyl methyl ketone | Sodium Borohydride | This compound | nih.gov |

| Cyclopropyl methyl ketone | Catalytic Hydrogenation (Zinc catalyst) | This compound | acs.org |

Enantioselective and Diastereoselective Synthesis Strategies for Cyclopropyl Alcohols Applicable to this compound

Achieving stereocontrol in the synthesis of cyclopropyl alcohols is crucial for accessing specific enantiomers and diastereomers, which is often a requirement for pharmaceutical applications. Several powerful strategies have been developed to this end.

A powerful strategy for the enantioselective synthesis of cyclopropyl alcohols involves the tandem asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde, followed by a diastereoselective cyclopropanation. nih.govrsc.org This one-pot procedure allows for the construction of multiple stereocenters with high levels of control. nih.govnih.gov

In a typical sequence applicable to the synthesis of chiral analogs of this compound, an α,β-unsaturated aldehyde would first react with an organozinc reagent, such as diethylzinc, in the presence of a chiral ligand. rsc.orgresearchgate.net This initial step creates a chiral allylic alkoxide intermediate with high enantioselectivity. nih.gov The subsequent in situ cyclopropanation, often using a reagent like diiodomethane (B129776), is directed by the newly formed stereocenter, leading to the formation of the cyclopropyl alcohol with high diastereoselectivity. nih.govwiley-vch.de The stereochemical outcome of the cyclopropanation can often be predicted, with the syn-isomer being the major product in many cases. wiley-vch.de The use of different chiral ligands, such as (-)-MIB or chiral perhydrobenzoxazines, can be crucial in achieving high enantiomeric excess (ee). rsc.org

| Aldehyde Type | Reagents | Key Intermediate | Stereoselectivity | Reference |

| α,β-Unsaturated Aldehyde | 1. Diethylzinc, Chiral Ligand 2. Diiodomethane | Chiral Allylic Zinc Alkoxide | High ee and dr | nih.govrsc.org |

This approach focuses on the initial enantioselective carbon-carbon bond formation, which sets the stereochemistry for the subsequent cyclopropanation. The asymmetric addition of alkylzinc reagents to aldehydes is a well-established method for generating chiral secondary alcohols. wikipedia.org

To synthesize a chiral version of this compound, one could envision a two-step process. First, an asymmetric addition of an ethylzinc (B8376479) reagent to cyclopropanecarboxaldehyde (B31225) would be performed in the presence of a chiral catalyst or ligand. This would produce an enantioenriched secondary alcohol. Alternatively, and more directly related to established one-pot methods, is the asymmetric addition of an alkylzinc reagent to a conjugated enal. nih.govnih.gov This generates an allylic alkoxide intermediate, which then undergoes a diastereoselective cyclopropanation. nih.gov For instance, the addition of an ethylzinc reagent to an appropriate α,β-unsaturated aldehyde, catalyzed by a chiral amino alcohol, can yield an allylic alcohol with high enantiomeric excess. nih.gov The subsequent cyclopropanation, directed by the hydroxyl group of the allylic alcohol, proceeds with high diastereoselectivity. nih.gov The choice of reagents and reaction conditions is critical for achieving the desired stereochemical outcome.

| Reaction Type | Reagents | Catalyst/Ligand | Stereochemical Outcome | Reference |

| Asymmetric Alkylzinc Addition/Cyclopropanation | Alkylzinc, Enal, Diiodomethane | (-)-MIB (amino alcohol) | High ee (>90%), High dr (>20:1) | nih.gov |

Rhodium catalysts have emerged as powerful tools for the asymmetric synthesis of cyclopropanes. acs.org These methods often involve the decomposition of diazo compounds in the presence of an alkene, catalyzed by a chiral rhodium complex. acs.orgresearchgate.net

One relevant strategy is the enantioselective silylation of cyclopropyl C-H bonds catalyzed by a rhodium complex, which can then be oxidized to the corresponding cyclopropanol (B106826). nih.gov This process involves the dehydrogenative silylation of a cyclopropylmethanol (B32771) with a silane (B1218182) to form a (hydrido)silyl ether intermediate. nih.gov An intramolecular, asymmetric silylation of a cyclopropyl C-H bond then occurs in the presence of a chiral rhodium catalyst, such as one derived from [Rh(cod)Cl]₂ and (S)-DTBM-SEGPHOS, to yield an enantioenriched oxasilolane with high enantiomeric excess. nih.gov Subsequent Tamao-Fleming oxidation of this intermediate furnishes the chiral cyclopropanol with preservation of the enantiomeric excess. nih.gov

Another rhodium-catalyzed approach involves the diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides to produce cyclopropyl-ketones. nih.gov While this yields a ketone, it can be subsequently reduced to the desired cyclopropanol. The rhodium(III) catalyst plays a crucial role in directing the C-H activation and controlling the diastereoselectivity of the cyclopropanation. nih.gov

| Rhodium-Catalyzed Method | Key Steps | Catalyst System | Product Type | Reference |

| Asymmetric C-H Silylation | 1. Dehydrogenative silylation 2. Intramolecular asymmetric silylation 3. Oxidation | [Rh(cod)Cl]₂ / (S)-DTBM-SEGPHOS | Chiral Cyclopropanol | nih.gov |

| Diastereoselective Annulation | C-H activation-initiated [2+1] annulation | Rhodium(III) complex | Substituted Cyclopropyl-ketone | nih.gov |

Biocatalytic and Organic Catalytic Approaches for Enantiomeric Separation and Synthesis

The synthesis of specific enantiomers of chiral alcohols like this compound is a significant challenge in organic chemistry. Both biocatalytic and organic catalytic methods offer powerful solutions for achieving high enantioselectivity.

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These methods are prized for their high specificity and operation under mild conditions. Enzymes can often react at a specific site on a molecule without the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org For instance, the reduction of β-ketoesters using yeast is a well-established biocatalytic method for producing chiral alcohols. mun.ca In the broader context of terpene synthesis, of which cyclopropyl-containing structures can be a part, enzyme-catalyzed biotransformations are an efficient approach to generate diverse cyclic products from non-natural precursors. uni-hannover.de While direct biocatalytic synthesis of this compound is not extensively documented in the provided research, the principles are applicable. For example, a biocatalytic dehydrogenation process has been used in the synthesis of related furyl cyclopropyl alcohols, demonstrating the potential of enzymes in this class of compounds. semanticscholar.org

Organic Catalytic Approaches: Asymmetric organic catalysis employs small chiral organic molecules to induce enantioselectivity. For the synthesis of cyclopropyl alcohols, one-pot methods starting from achiral precursors have been developed. nih.gov These methods can involve an initial enantioselective carbon-carbon bond formation, followed by an in-situ cyclopropanation. A notable example is the use of a MIB-based zinc catalyst for the enantioselective ethylation of an aldehyde, creating a chiral allylic alkoxide intermediate which then undergoes diastereoselective cyclopropanation. nih.govrsc.org

Detailed below are findings from research into organic catalytic methods for similar cyclopropyl alcohols.

| Catalyst/Method | Substrate | Product | Key Findings | Source |

|---|---|---|---|---|

| (-)-MIB/Et2Zn and CH2I2/CF3CH2OH | trans-Cinnamaldehyde | (1R,2S)-1-(2-phenylcyclopropyl)propan-1-ol | A one-pot reaction involving enantioselective ethylation followed by alkoxide-directed cyclopropanation. Achieved 75% yield and high enantioselectivity. | nih.gov |

| Chiral Inductor 1 / Et2Zn / CH2I2 | α-Phenyl enals | (R)-1-((1R,2S)-1-Methyl-2-phenylcyclopropyl)propan-1-ol | A one-pot ethylation/cyclopropanation method that demonstrates high stereocontrol independent of solvent and temperature. | rsc.org |

| Manganese Complex (Mn1) / KOtBu | 1-Cyclopropylpropan-1-ol | β-cyclopropyl cyclopentene | An acceptorless-dehydrogenative coupling and rearrangement reaction, showcasing the use of earth-abundant metal catalysts. | nih.gov |

Green Chemistry Principles in the Synthesis of Cyclopropyl Alcohols

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comtmv.ac.in These principles are increasingly being applied to the synthesis of cyclopropyl alcohols to enhance sustainability.

The core principles of green chemistry relevant to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, a reduction using molecular hydrogen (H2) can be 100% atom-economical, whereas using sodium borohydride is less so. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, minimizing waste. acs.org The use of metal-catalyzed acceptorless coupling reactions is a green catalytic method that can prevent hazardous waste and improve atom economy. mdpi.com The manganese-catalyzed synthesis of cyclopentenes from cyclopropyl methanols is an example where an earth-abundant metal is used, generating only water and hydrogen gas as byproducts. nih.gov

Reduction of Derivatives : The use of protecting groups should be minimized or avoided as it introduces extra steps and waste. acs.org Biocatalysis, with its high specificity, is particularly effective in this regard. acs.org

Safer Solvents and Reaction Conditions : The choice of solvent is crucial. Green solvents like water, ethanol, or supercritical fluids are preferred over hazardous organic solvents like dichloromethane. mdpi.comtmv.ac.in Ideally, reactions are conducted under solvent-free conditions. mun.camdpi.com Furthermore, using alternative energy sources like microwaves or ultrasonic energy can lead to faster, more efficient reactions. tmv.ac.in

The application of these principles in the synthesis of cyclopropyl alcohols is summarized in the table below.

| Green Chemistry Principle | Application in Cyclopropyl Alcohol Synthesis | Example/Benefit | Source |

|---|---|---|---|

| Catalysis | Use of recyclable, non-precious metal catalysts or biocatalysts. | Manganese-catalyzed synthesis reduces reliance on precious metals and proceeds under milder conditions. Biocatalysis operates at ambient temperature and pressure. | uni-hannover.denih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Catalytic additions and rearrangements are generally more atom-economical than multi-step syntheses with stoichiometric reagents. | acs.orgresearchgate.net |

| Reducing Derivatives | Employing enzymes that selectively react with one functional group, avoiding the need for protection/deprotection steps. | Simplifies the overall synthesis, reduces the number of steps, and minimizes chemical waste. | acs.org |

| Safer Solvents/Solvent-Free Conditions | Replacing hazardous solvents with water, ethanol, or ionic liquids, or eliminating the solvent entirely. | Reduces environmental impact and health risks. Solvent-free synthesis of N-substituted amines has been achieved through mechanochemical grinding. | mdpi.comtmv.ac.in |

Iii. Reaction Mechanisms and Organic Transformations of 2 Cyclopropylpropan 1 Ol

Chemical Transformations Involving the Hydroxyl Group

The hydroxyl group of 2-cyclopropylpropan-1-ol serves as a key functional handle for a variety of transformations, allowing for its conversion into other functional groups and for oxidation to carbonyl compounds.

Nucleophilic Substitution and Functionalization Reactions

The hydroxyl group of this compound can be readily transformed into other functional groups through nucleophilic substitution reactions. These reactions typically involve the protonation of the hydroxyl group to form a good leaving group (water), followed by attack of a nucleophile. libretexts.org For primary alcohols like this compound, this often proceeds through an S(_N)2 mechanism. libretexts.org

Common functionalization reactions include:

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters. epo.org For example, reaction with acetic anhydride (B1165640) would produce 2-cyclopropylpropyl acetate.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

Conversion to Alkyl Halides: Treatment with hydrogen halides (HX) can convert the alcohol to the corresponding alkyl halide. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

These transformations are fundamental in synthetic organic chemistry for modifying the structure and properties of the molecule for various applications.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde (2-cyclopropylpropanal) or a carboxylic acid (2-cyclopropylpropanoic acid), depending on the oxidizing agent and reaction conditions.

The oxidation to 2-cyclopropylpropanal requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. acs.org Common reagents for this transformation include:

Pyridinium (B92312) chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base)

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), will typically oxidize the primary alcohol directly to the carboxylic acid.

A study on the Oppenauer oxidation of cyclopropylcarbinol, a related compound, using aluminum isopropoxide or aluminum t-butoxide and cinnamaldehyde (B126680) as a hydrogen acceptor, showed the formation of cyclopropanecarboxaldehyde (B31225) in approximately 20% yield. cdnsciencepub.com However, this method also resulted in the formation of the rearranged product, cyclobutanol (B46151). cdnsciencepub.com Another method for preparing racemic cyclopropylglycines involves the oxidation of cyclopropylcarbinols followed by a Bucherer-Berg reaction. thieme-connect.com

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Cyclopropylpropanal | Dichloromethane (CH₂Cl₂) |

| Dess-Martin Periodinane (DMP) | 2-Cyclopropylpropanal | Dichloromethane (CH₂Cl₂) |

| Swern Oxidation | 2-Cyclopropylpropanal | (COCl)₂, DMSO, Et₃N, -78 °C |

| Potassium Permanganate (KMnO₄) | 2-Cyclopropylpropanoic acid | Basic, aqueous conditions, then acid workup |

| Chromic Acid (H₂CrO₄) | 2-Cyclopropylpropanoic acid | Jones reagent (CrO₃, H₂SO₄, acetone) |

Cyclopropyl (B3062369) Ring-Opening and Rearrangement Reactions

The strained three-membered ring of this compound is susceptible to ring-opening and rearrangement reactions under various conditions, including acidic, radical, and transition metal-catalyzed environments. These reactions often lead to the formation of more stable carbocyclic or acyclic structures.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the hydroxyl group of this compound can be protonated and eliminated as water, leading to the formation of a cyclopropylcarbinyl cation. This cation is highly unstable and readily undergoes rearrangement. d-nb.infobeilstein-journals.org The rearrangement typically involves the cleavage of one of the cyclopropane (B1198618) C-C bonds to relieve ring strain, resulting in the formation of a more stable homoallylic or cyclobutyl cation. d-nb.infochemrxiv.orgresearchgate.net

The nature of the products formed depends on the specific reaction conditions and the structure of the substrate. The rearrangement of cyclopropylcarbinyl cations can lead to a mixture of products, including homoallylic alcohols and cyclobutanol derivatives. beilstein-journals.orgnih.gov For instance, treatment of cyclopropylcarbinol with concentrated hydrochloric acid yields a mixture of cyclobutanol and cyclopropylcarbinol. cdnsciencepub.com Theoretical studies have shown that non-classical cyclopropylcarbinyl cations can be stable intermediates in these reactions. chemrxiv.org

Radical-Induced Ring Opening Pathways

The cyclopropylcarbinyl radical, which can be generated from this compound derivatives, undergoes an extremely fast ring-opening reaction to form the but-3-enyl (homoallyl) radical. acs.org This reaction is one of the fastest unimolecular reactions known and is often used as a "radical clock" to determine the rates of other fast radical reactions. acs.orgresearchgate.net

The ring-opening is driven by the release of the high strain energy of the cyclopropane ring. ucl.ac.uk The rate of this ring-opening can be influenced by substituents on the cyclopropyl ring. figshare.comucy.ac.cyanu.edu.au For example, theoretical studies have shown that heterosubstitution by nitrogen or oxygen at the 2-position can significantly enhance the rate of ring-opening. ucy.ac.cyanu.edu.au This radical rearrangement is a key step in various synthetic methodologies and has been implicated in the mechanisms of certain enzymatic reactions. acs.orgucl.ac.uk

| Radical Species | Rearrangement Product | Key Features |

|---|---|---|

| Cyclopropylcarbinyl radical | But-3-enyl (homoallyl) radical | Extremely fast, driven by strain release. acs.org |

| Substituted cyclopropylcarbinyl radicals | Substituted homoallyl radicals | Rate influenced by substituent electronics and sterics. ucl.ac.ukfigshare.com |

Transition Metal-Catalyzed Ring Expansion Rearrangements

Transition metals, particularly palladium and rhodium, can catalyze the rearrangement of cyclopropylcarbinols and their derivatives. dntb.gov.uanih.govnih.govnih.gov These reactions often involve the oxidative addition of the transition metal into one of the C-C bonds of the cyclopropane ring, followed by reductive elimination to form a new, often larger, ring system.

For example, rhodium(I) catalysts have been shown to promote the ring-expanding rearrangement of allenylcyclopropanes to methylenecyclopentenes. nih.gov Palladium-catalyzed cross-coupling reactions of cyclopropanols with aryl halides have also been developed, providing a route to functionalized cyclopropane derivatives. nih.govtcichemicals.comrsc.orgorganic-chemistry.org These reactions showcase the utility of transition metal catalysis in harnessing the reactivity of the strained cyclopropane ring for the synthesis of complex molecular architectures.

Stereochemical Outcomes and Diastereocontrol in Transformations

The stereochemical outcomes in transformations involving the this compound scaffold are highly dependent on the reaction conditions and the nature of the reactants and catalysts employed. Research in this area has largely focused on the diastereoselective and enantioselective synthesis of substituted cyclopropyl carbinols, where the inherent stereochemistry of the starting materials and the influence of chiral catalysts dictate the three-dimensional arrangement of the final products.

A significant approach to controlling stereochemistry involves the one-pot asymmetric ethylation/cyclopropanation of α,β-unsaturated aldehydes. researchgate.netrsc.org This method allows for the creation of cyclopropylpropan-1-ol derivatives with three contiguous stereocenters. The diastereoselectivity of this transformation is notably high, often yielding a single diastereomer. This high level of control is attributed to the influence of allylic strain in the intermediate alkoxide. rsc.org For instance, the reaction of various trisubstituted α,β-unsaturated aldehydes has been shown to produce the corresponding syn hydroxy cyclopropanes with excellent yields and complete diastereoselection. rsc.org

The choice of chiral ligand is crucial in determining the enantiomeric excess (ee) of the product. Ligands such as (-)-MIB and chiral perhydrobenzoxazines have been effectively used to induce high enantioselectivity. rsc.orgnih.gov In a study employing a chiral perhydrobenzoxazine, the ethylation/cyclopropanation of β-phenylcinnamaldehyde yielded the corresponding (cyclopropyl)propan-1-ol derivative with high enantiocontrol. rsc.org

The following table summarizes the results of asymmetric ethylation/cyclopropanation of various α,β-unsaturated aldehydes to produce substituted cyclopropylpropan-1-ol derivatives, highlighting the diastereomeric and enantiomeric outcomes.

Table 1: Stereochemical Outcomes of Asymmetric Ethylation/Cyclopropanation Reactions

| Entry | Aldehyde Substrate | Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|

| 1 | (E)-2-Methyl-3-phenylacrylaldehyde | Perhydrobenzoxazine | >99:1 | 96 | rsc.org |

| 2 | (E)-2-Ethyl-3-phenylacrylaldehyde | Perhydrobenzoxazine | >99:1 | 97 | rsc.org |

| 3 | (E)-3-(Naphthalen-2-yl)acrylaldehyde | Perhydrobenzoxazine | >99:1 | 93 | rsc.org |

| 4 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | Perhydrobenzoxazine | >99:1 | 80 | researchgate.net |

Furthermore, the structure of the diiodoalkane used in the cyclopropanation step can also influence the stereochemical outcome. While diiodomethane (B129776) is commonly used, the employment of 1,1-diiodoethane (B1619546) allows for the synthesis of enantioenriched cyclopropylcarbinols bearing carbon substituents at all three positions of the cyclopropane ring. rsc.org Although this approach can provide good enantiocontrol, the diastereoselectivity may be moderate in some cases. rsc.org

In addition to substrate and ligand control, the stereochemical outcome can also be directed by the existing stereocenters within the molecule. For instance, in reactions involving chiral allylic zinc alkoxide intermediates, diastereoselective directed cyclopropanation can be achieved. nih.gov The stereochemistry of the resulting cyclopropyl alcohol is determined by the geometry of the allylic alkoxide. Syn-vinylcyclopropyl alcohols are obtained from the direct cyclopropanation of these alkoxides. nih.gov Conversely, to obtain anti-cyclopropyl alcohols, the intermediate allylic alkoxides are first converted to silyl (B83357) ethers, which then undergo in situ cyclopropanation. nih.gov This strategy has been successful in producing anti-cyclopropyl alcohols with high diastereomeric ratios (≥10:1 dr) and excellent enantiomeric excesses (89–99% ee). nih.gov

The following table illustrates the diastereocontrol achieved in the synthesis of syn and anti cyclopropyl alcohols from allylic alkoxide intermediates.

Table 2: Diastereocontrol in the Synthesis of Cyclopropyl Alcohols via Allylic Alkoxides

| Entry | Alkoxide Intermediate | Cyclopropanating Agent | Product Stereochemistry | Diastereomeric Ratio | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Allylic zinc alkoxide | CH₂I₂/Et₂Zn | syn | >19:1 | 76–93 | nih.gov |

| 2 | Allylic silyl ether | CH₂I₂/Et₂Zn | anti | ≥10:1 | 89–99 | nih.gov |

These examples underscore the high degree of stereochemical control that can be exerted in transformations leading to and involving derivatives of this compound. The diastereomeric and enantiomeric outcomes are finely tunable through the careful selection of substrates, chiral catalysts, and reaction pathways, enabling the synthesis of specific stereoisomers for various applications.

Iv. Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-cyclopropylpropan-1-ol. Through the analysis of ¹H and ¹³C nuclei, along with multidimensional experiments, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the cyclopropyl (B3062369), methine, methyl, methylene (B1212753), and hydroxyl protons. The chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups, particularly the electron-withdrawing hydroxyl group.

Key features of the expected ¹H NMR spectrum include:

Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear in the upfield region (approximately 0.1-0.8 ppm) due to the ring's unique shielding properties. They exhibit complex splitting patterns (multiplets) due to geminal and cis/trans vicinal coupling with each other and coupling to the adjacent methine proton.

Methyl Protons (-CH₃): The three protons of the methyl group are expected to appear as a doublet, coupling with the single adjacent methine proton.

Methine Proton (-CH-): This proton, situated between the cyclopropyl ring and the methyl group, would likely appear as a complex multiplet due to coupling with the cyclopropyl protons and the methyl protons.

Methylene Protons (-CH₂OH): These protons are diastereotopic and adjacent to a stereocenter, meaning they are chemically non-equivalent. They are expected to appear as two separate signals, each showing coupling to the methine proton and potentially to each other (geminal coupling), resulting in a complex pattern often described as a doublet of doublets or an AB quartet. Their proximity to the electronegative oxygen atom shifts their signal downfield.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet but can couple with the methylene protons under specific conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.1 - 0.5 | Multiplet |

| Cyclopropyl CH | 0.5 - 0.8 | Multiplet |

| Methyl (CH₃) | ~1.0 | Doublet |

| Methine (CH) | ~1.3 - 1.6 | Multiplet |

| Methylene (CH₂OH) | ~3.4 - 3.7 | Multiplet (e.g., AB quartet) |

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. A proton-decoupled spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule.

The carbon atoms of the cyclopropyl ring are highly shielded and appear at unusually high field (low ppm values), typically between 0 and 20 ppm. docbrown.info

The methyl carbon signal will also be in the upfield region.

The methine carbon attached to the cyclopropyl ring will appear further downfield.

The carbon of the hydroxymethyl group (-CH₂OH) will be the most deshielded aliphatic carbon due to the direct attachment of the electronegative oxygen atom, causing its signal to appear furthest downfield (typically > 60 ppm). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 10 |

| Cyclopropyl CH | 15 - 20 |

| Methyl (CH₃) | 15 - 20 |

| Methine (CH) | 35 - 45 |

To unambiguously assign the carbon signals and confirm the structure, advanced NMR experiments are employed.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments, specifically DEPT-90 and DEPT-135, are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

A DEPT-90 spectrum would show a positive signal only for the two methine (CH) carbons.

A DEPT-135 spectrum would display positive signals for methyl and methine carbons and negative signals for methylene carbons. This would confirm the presence of two CH₂, one CH₃, and two CH groups.

2D NMR Experiments: Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. It would show correlations between the methine proton and the protons of the adjacent methyl, methylene, and cyclopropyl groups, confirming the C-C bond framework.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each ¹³C peak based on the already assigned ¹H signals.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For this compound, GC-MS serves two primary purposes:

Purity Assessment: The gas chromatogram provides a purity profile of the sample. A pure sample of this compound would ideally show a single peak at a characteristic retention time.

Fragmentation Studies: The mass spectrometer fragments the molecule after ionization (typically by electron ionization, EI). The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure.

Expected key fragmentations for this compound include:

Loss of Water: A peak corresponding to [M-18]⁺ is common for alcohols due to the facile loss of H₂O.

Loss of a Methyl Group: A peak at [M-15]⁺ resulting from the loss of a CH₃ radical.

Loss of a Hydroxymethyl Radical: Alpha-cleavage next to the oxygen atom can lead to the loss of a •CH₂OH radical, resulting in a significant peak at [M-31]⁺. This fragment, [C₅H₉]⁺, is often a stable secondary carbocation.

Cleavage of the Cyclopropyl Ring: The cyclopropyl ring can undergo cleavage, leading to a series of smaller fragment ions.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Identity |

|---|---|

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M-CH₃]⁺ |

| 82 | [M-H₂O]⁺ |

| 69 | [M-CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS is used to confirm its molecular formula, C₆H₁₂O.

The calculated monoisotopic mass of this compound is 100.088815 Da. An HRMS measurement yielding a value extremely close to this calculated mass would provide unequivocal confirmation of the molecular formula, distinguishing it from any isomers or other compounds with the same nominal mass. uni.lu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its specific structural features, namely the hydroxyl group, the cyclopropyl ring, and the alkyl backbone.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a condensed phase (liquid film or KBr pellet), this appears as a broad and intense absorption band in the region of 3500–3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infodocbrown.info The C-H stretching vibrations of the alkyl and cyclopropyl groups typically appear in the 3000–2850 cm⁻¹ region. Specifically, the C-H bonds within the strained cyclopropyl ring often show absorption bands at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the isopropyl group.

The C-O stretching vibration of the primary alcohol group in this compound gives rise to a strong band in the fingerprint region, typically around 1050-1000 cm⁻¹. Other vibrations, such as C-H bending and skeletal C-C vibrations, contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Cyclopropyl Ring | ~3080 - 3000 | Medium |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2960 - 2850 | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |

| CH₂ Scissoring | Alkyl/Cyclopropyl | ~1465 | Variable |

| CH₃ Bending | Methyl Group | ~1380 | Variable |

Note: The exact positions of the peaks can be influenced by the sample phase (gas, liquid, solid) and solvent.

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying the components of a mixture. For a chiral compound like this compound, specific chromatographic techniques are essential for resolving enantiomers and determining purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation of enantiomers. Since this compound possesses a chiral center at the carbon atom bonded to the hydroxyl and cyclopropyl groups, it exists as a pair of enantiomers. The resolution of these enantiomers is crucial for stereoselective synthesis and biological activity studies.

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® IA), are widely effective for a broad range of racemic compounds, including alcohols. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving optimal resolution. For cyclopropyl-containing alcohols, normal-phase elution, typically using mixtures of hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is often successful. nih.gov The concentration of the alcohol modifier is a key parameter that is adjusted to optimize the separation factor (α) and resolution (Rs). mdpi.com

Table 2: Exemplary HPLC Method for Enantiomeric Resolution of a Chiral Alcohol

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the two enantiomers |

Note: This table represents a typical starting point for method development. The optimal conditions may vary.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC provides high sensitivity for organic analytes, allowing for the quantification of impurities to very low levels. The purity of a sample is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. fao.org

For compounds with multiple chiral centers, which would result in diastereomers, GC is also an excellent method for determining the diastereomeric ratio. Diastereomers have different physical properties and, in many cases, can be separated on standard, non-chiral capillary columns (e.g., those with a polyethylene (B3416737) glycol or polysiloxane stationary phase). nist.gov The relative amounts of each diastereomer are determined by integrating their corresponding peaks.

In cases where the diastereomers are not easily resolved on standard columns, derivatization to increase volatility and improve separation can be employed. google.com Furthermore, for determining the enantiomeric excess in addition to the diastereomeric ratio, a chiral GC column is required.

Table 3: Typical Gas Chromatography Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-WAX (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injection Port Temp. | 250 °C |

| Detector Temp. (FID) | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |

| Analysis Goal | Determination of chemical purity by area normalization |

Note: This method is illustrative. The temperature program and column choice would be optimized based on the specific impurities expected.

V. Computational Chemistry and Theoretical Investigations of 2 Cyclopropylpropan 1 Ol

Conformational Analysis and Potential Energy Surface Mapping of Cyclopropyl (B3062369) Alcohols

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its reactivity. For 2-cyclopropylpropan-1-ol, conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around its single bonds. The key rotational degrees of freedom are around the C-C bond connecting the cyclopropyl and isopropyl groups, and the C-O bond of the alcohol.

Computational methods, particularly DFT, are used to perform a systematic search for stable conformers (energy minima) and the transition states that connect them. nsf.gov This process, known as potential energy surface (PES) mapping, provides a comprehensive picture of the molecule's conformational landscape. chemrxiv.orguci.edu The PES illustrates how the molecule's energy changes as its geometry is altered. uwa.edu.au For cyclopropyl alcohols, the orientation of the hydroxyl group relative to the cyclopropane (B1198618) ring is of particular interest, as it can influence intramolecular interactions and the molecule's reactivity. By calculating the relative energies of different conformers, chemists can predict the most populated conformations at a given temperature and understand how the molecule's shape might influence its interaction with catalysts or other reagents.

Kinetic Isotope Effects (KIEs) in Mechanistic Validation Studies

Kinetic Isotope Effects (KIEs) are a powerful experimental and theoretical tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of the transition state. wikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H). wikipedia.org This rate change occurs because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, making the bond harder to break. princeton.edu

In the context of this compound, KIE studies could be designed to investigate several mechanistic questions. For example, in an oxidation reaction involving the cleavage of the C-H bond at the alcohol carbon, replacing that hydrogen with deuterium would be expected to produce a significant "primary" KIE (typically kH/kD > 2), confirming that this bond is broken in the rate-determining step. nih.gov

Conversely, if an isotopic substitution is made at a position not directly involved in bond breaking, a smaller "secondary" KIE may be observed. libretexts.org Solvent isotope effects, measured by running a reaction in D₂O instead of H₂O, can provide insight into the role of proton transfers involving the hydroxyl group. nih.gov DFT calculations can be used to predict the magnitude of KIEs by computing the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. The agreement between calculated and experimental KIEs provides strong validation for a proposed reaction mechanism. nih.gov

| Type of KIE | Typical kH/kD Value | Mechanistic Implication | Reference |

|---|---|---|---|

| Primary KIE | ~2-8 | C-H bond is broken in or before the rate-determining step. | wikipedia.orglibretexts.org |

| Secondary KIE (α) | ~0.9-1.25 | Indicates a change in hybridization at the carbon bearing the isotope (e.g., sp³ to sp²). | libretexts.orgprinceton.edu |

| Solvent Isotope Effect | > 1 | Proton transfer (e.g., from the O-H group) is involved in the rate-determining step. | nih.gov |

| Inverse KIE | < 1 | A bond to the isotope becomes stiffer in the transition state than in the reactant. | rsc.org |

Vi. Application of 2 Cyclopropylpropan 1 Ol As a Key Synthetic Intermediate

Precursor in the Synthesis of Functionalized Organic Compounds

The chemical reactivity of 2-Cyclopropylpropan-1-ol makes it a versatile precursor for a range of functionalized organic molecules. The primary alcohol functionality can be readily modified through standard organic reactions. For instance, oxidation of the alcohol group can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC), would convert this compound into 2-cyclopropylpropanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of 2-cyclopropylpropanoic acid nagwa.com. These transformations are fundamental in organic synthesis, as aldehydes and carboxylic acids are themselves pivotal intermediates for creating more complex molecules through reactions like reductive amination, Wittig reactions, or conversion to acid chlorides and amides.

Furthermore, the alcohol group can undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid and is a common method for creating derivatives with altered physical and chemical properties researchgate.netmdpi.com.

The cyclopropane (B1198618) ring itself can also be the site of reactivity. Under certain conditions, particularly with electrophilic reagents or through radical pathways, the strained C-C bonds of the cyclopropane ring can be cleaved. nih.govnih.gov Such ring-opening reactions provide a pathway to linear alkyl chains with specific functionalization patterns, further expanding the synthetic utility of this intermediate.

| Reactant | Reaction Type | Potential Product |

|---|---|---|

| This compound | Mild Oxidation (e.g., PCC) | 2-Cyclopropylpropanal |

| This compound | Strong Oxidation (e.g., KMnO₄) | 2-Cyclopropylpropanoic Acid |

| This compound | Esterification (with R-COOH) | 2-Cyclopropylpropyl ester |

| This compound | Electrophilic Ring Opening | Functionalized Hexane (B92381) Derivatives |

Reagent in the Preparation of Specific Molecular Scaffolds

While direct, large-scale application of this compound as a foundational reagent for complex scaffold synthesis is not extensively documented, its derivatives serve as important building blocks. The cyclopropyl (B3062369) group is a desirable motif in medicinal chemistry due to its unique conformational and electronic properties, often imparting metabolic stability and improved potency to drug candidates. unl.pt

Compounds derived from this compound, such as the aldehyde, carboxylic acid, or corresponding halides, can be incorporated into larger molecular frameworks. For example, 2-cyclopropylpropanoic acid could be coupled with various amines to build amide-containing scaffolds. The development of divergent synthetic routes often relies on bifunctional precursors that can be elaborated in multiple directions to create a library of related but structurally diverse compounds for screening purposes. researchgate.net Functionalized cyclopropanes derived from the title compound are well-suited for such strategies, allowing for the exploration of chemical space around a core cyclopropyl structure.

Intermediate in the Development of Complex Organic Molecules for Research Purposes

A significant application of a derivative of this compound is found in the synthesis of the agricultural fungicide, cyproconazole. The key intermediate for this complex triazole fungicide is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. patsnap.comhb-p.com The synthesis of this crucial ketone intermediate often proceeds through its corresponding alcohol, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol.

In a documented synthetic pathway, 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene undergoes a hydroboration-oxidation reaction. This anti-Markovnikov addition of water across the double bond specifically yields 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol. google.com This alcohol, which is a substituted derivative of this compound, is then oxidized to afford the target ketone, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.comgoogle.com This ketone is then further elaborated to produce the final active ingredient, cyproconazole. herts.ac.ukwikipedia.org

This multi-step synthesis highlights the role of the this compound structural core as an essential intermediate in the production of complex, high-value molecules for agricultural research and application.

| Starting Material | Reaction | Intermediate Product | Final Product (Key Intermediate) |

|---|---|---|---|

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene | Hydroboration-Oxidation | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol | - |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol | Oxidation | - | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone |

Vii. Environmental Fate and Degradation Pathways of Cyclopropyl Alcohol Derivatives General Principles

Biotic Degradation Pathways, including Enzyme-Mediated Transformations

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic chemicals from the environment.

General Biodegradation of Alcohols: Short-chain and cyclic alcohols are generally considered to be readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions methanol.orgnih.gov. Microorganisms possess enzymes, such as alcohol dehydrogenases, that can initiate the degradation process by oxidizing the alcohol group to an aldehyde or ketone mmsl.cz. These intermediates are then further metabolized through central metabolic pathways. For instance, methanol (B129727) is known to biodegrade rapidly in soil and water methanol.org.

Enzyme-Mediated Transformations of Cyclopropyl (B3062369) Compounds: The cyclopropyl group is found in various natural products, and numerous enzymes have evolved to interact with this unique structural motif nih.gov. While the strained ring can sometimes lead to the inactivation of certain enzymes, making cyclopropyl-containing molecules useful as mechanistic probes, it can also be a substrate for enzymatic transformation mdpi.org.

The biodegradation of a cyclopropyl alcohol derivative like 2-cyclopropylpropan-1-ol would likely proceed via the following steps:

Oxidation of the Alcohol: The initial attack would be the enzymatic oxidation of the primary alcohol group to the corresponding aldehyde (2-cyclopropylpropanal).

Further Oxidation: The aldehyde would then be oxidized to a carboxylic acid (2-cyclopropylpropanoic acid).

Metabolism of the Cyclopropyl Moiety: The resulting cyclopropyl-containing acid would be further degraded. This can involve ring-opening reactions catalyzed by specific enzymes. Some cytochrome P450 (CYP) enzymes, for example, are known to mediate the oxidation of cyclopropyl rings, which can lead to ring-opened intermediates hyphadiscovery.com.

Studies on related compounds have shown that microorganisms can metabolize cyclopropyl groups. Therefore, it is expected that this compound would be susceptible to biodegradation, although the rate may be influenced by the stability of the cyclopropyl ring.

| Enzyme Class | Potential Role in Degradation | Example Transformation |

| Alcohol Dehydrogenases | Initial oxidative attack on the alcohol functional group. | This compound → 2-Cyclopropylpropanal |

| Aldehyde Dehydrogenases | Oxidation of the aldehyde intermediate. | 2-Cyclopropylpropanal → 2-Cyclopropylpropanoic acid |

| Cytochrome P450 Monooxygenases | Potential hydroxylation and subsequent opening of the cyclopropyl ring. | Oxidation of the cyclopropyl ring leading to reactive intermediates hyphadiscovery.com. |

Environmental Persistence and Mobility Considerations for Alcohols and Cyclopropyl Compounds

Persistence: Persistence refers to the length of time a chemical remains in a particular environment before it is degraded.

Alcohols: Short-chain alcohols generally exhibit low environmental persistence. Their susceptibility to rapid biodegradation and abiotic oxidation means they are typically removed from soil and water relatively quickly methanol.org. For example, the half-life of methanol in the environment is short due to its rapid biodegradation methanol.org.

Mobility: Mobility describes the potential for a chemical to move through environmental compartments, such as soil and groundwater.

Alcohols: Short-chain alcohols are polar and typically have high water solubility and low octanol-water partition coefficients (Kow) researchgate.net. This results in weak adsorption to soil and sediment particles, leading to high mobility in soil and a tendency to partition into the water phase methanol.org. Dissolved methanol, for instance, migrates at nearly the same velocity as groundwater methanol.org.

Cyclopropyl Compounds: The inclusion of a cyclopropyl ring in a molecule can increase its lipophilicity (fat-solubility) compared to an analogous unsaturated compound. However, for a small molecule like this compound, the polar alcohol group will dominate its physical properties. Therefore, the compound is expected to be highly mobile in soil and readily transported in water.

| Property | General Expectation for Alcohols | Influence of Cyclopropyl Group | Overall Expectation for this compound |

| Persistence | Low | May slightly increase resistance to oxidation hyphadiscovery.com. | Low |

| Mobility in Soil | High methanol.org | May slightly decrease water solubility compared to a linear analogue. | High |

| Bioaccumulation | Low | Unlikely to significantly increase bioaccumulation potential for a small molecule. | Low |

Q & A

Q. What are the established synthetic routes for 2-Cyclopropylpropan-1-ol, and what are their respective advantages in academic research settings?

The synthesis of this compound (CASRN 6226-33-1) can involve cyclopropane ring formation followed by alcohol functionalization. A common method uses acid-catalyzed hydration of 2-cyclopropylpropene, yielding 40–60% under controlled conditions to minimize side reactions like ring-opening . Alternative approaches employ Grignard reagents with cyclopropane carbonyl derivatives, offering better stereochemical control but requiring stringent anhydrous conditions . Researchers should prioritize scalability and purification efficiency, as cyclopropane derivatives often generate challenging byproducts .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- ¹³C NMR : Cyclopropane carbons (δ 8–12 ppm) and the alcohol-bearing carbon (δ 65–70 ppm) .

- IR Spectroscopy : O-H stretch (3300–3500 cm⁻¹) and C-O stretch (1050–1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 115, with fragmentation patterns retaining the cyclopropane ring (e.g., m/z 97 from H₂O loss) . X-ray crystallography provides definitive stereochemical confirmation, particularly for derivatives .

Q. What chromatographic methods are recommended for purity analysis of this compound?

- GC-FID : DB-5MS column (30 m × 0.32 mm × 0.25 μm) with temperature programming (50°C → 280°C at 10°C/min) .

- HPLC-UV : C18 column (60:40 water/acetonitrile) at 210 nm detection . For trace impurities, headspace GC-MS with a PLOT-Q column identifies volatile byproducts like cyclopropane derivatives .

Q. What safety precautions are critical when handling this compound?

- Use fume hoods (PEL: 50 ppm) and nitrile gloves (≥0.11 mm) to prevent respiratory/skin exposure .

- Manage spills with inert absorbents (vermiculite) and dispose as hazardous waste .

- Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in this compound derivatives with bulky substituents?

Contradictions in ¹H NMR (e.g., unexpected splitting) may arise from dynamic conformational changes. Variable-temperature NMR (VT-NMR) identifies coalescence temperatures to distinguish static vs. dynamic scenarios . For complex cases, combine 2D NMR (HSQC, HMBC) with DFT-based chemical shift predictions (B3LYP/6-311+G(d,p)), achieving <0.3 ppm deviation when solvent effects are modeled .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Asymmetric Corey-Bakshi-Shibata reduction using chiral oxazaborolidines achieves >90% enantiomeric excess (ee) . Flow chemistry with immobilized catalysts reduces catalyst loading (0.5 mol%) while maintaining stereocontrol . Critical parameters:

Q. How do solvent polarity and thermodynamic models predict this compound’s behavior in mixed solvents?

The Renon-Prausnitz NRTL model accounts for hydrogen-bonding interactions in aqueous-organic systems. For water/THF mixtures:

Q. What mechanistic insights explain the acid-catalyzed rearrangement of this compound under high pressure?

High-pressure FTIR studies reveal a concerted mechanism:

- Hydroxyl protonation (rate-determining).

- Cyclopropane ring strain relief via C-C bond elongation (Raman shifts at 800–850 cm⁻¹).

- Formation of a hyperconjugation-stabilized carbocation intermediate . Molecular dynamics (MD) simulations show 15–20 kJ/mol reduction in transition state energy under 1–5 GPa, favoring cyclobutanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.